Cas no 1804485-66-2 (Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-acetate)
Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-acetate
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- Inchi: 1S/C10H9F2N3O2/c1-17-8(16)3-5-2-7(9(11)12)15-10(14)6(5)4-13/h2,9H,3H2,1H3,(H2,14,15)
- InChI Key: UEJVDURIWAQYRI-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(C#N)=C(N)N=1)CC(=O)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 329
- XLogP3: 1.2
- Topological Polar Surface Area: 89
Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029069986-1g |
Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-acetate |
1804485-66-2 | 97% | 1g |
$1,490.00 | 2022-04-02 |
Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-acetate Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-acetate
Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-acetate: A Comprehensive Overview
The compound Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-acetate, identified by the CAS number 1804485-66-2, is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique chemical properties and versatility in synthetic chemistry. The structure of this compound features a pyridine ring substituted with an amino group at position 2, a cyano group at position 3, a difluoromethyl group at position 6, and an acetate ester group at position 4. These substituents collectively contribute to its distinctive reactivity and functionality.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of nucleophilic aromatic substitution and esterification reactions. The presence of electron-withdrawing groups such as the cyano and difluoromethyl groups enhances the reactivity of the pyridine ring, making it amenable to various modifications. This has been extensively explored in recent studies, where researchers have demonstrated the utility of this compound as an intermediate in the synthesis of bioactive molecules, particularly in the field of medicinal chemistry.
In terms of applications, Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-acetate has shown promise in drug discovery programs targeting cancer, inflammation, and infectious diseases. Its ability to modulate key cellular pathways has been highlighted in several preclinical studies. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibit potent anti-proliferative activity against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
Beyond its role in medicinal chemistry, this compound has also found applications in materials science. The pyridine ring's ability to coordinate with metal ions makes it a valuable building block for constructing metal-organic frameworks (MOFs). Recent research has focused on exploiting its coordination properties to develop MOFs with enhanced porosity and stability, which could be used in gas storage and catalysis.
Another area where Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-acetate has garnered attention is in agrochemicals. Its structural features make it an attractive candidate for designing novel pesticides and herbicides. A study conducted by researchers at the University of California demonstrated that certain derivatives of this compound exhibit remarkable activity against agricultural pests, offering a potential solution to the growing resistance issues faced by conventional pesticides.
From an environmental standpoint, the synthesis and application of this compound have been optimized to minimize ecological impact. Green chemistry principles have been incorporated into its production processes, ensuring that waste generation and energy consumption are kept to a minimum. This aligns with global efforts to promote sustainable chemical practices.
In conclusion, Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-acetate represents a versatile and innovative chemical entity with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for advancing scientific research and industrial development. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an increasingly important role in shaping future innovations in chemistry and related fields.
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